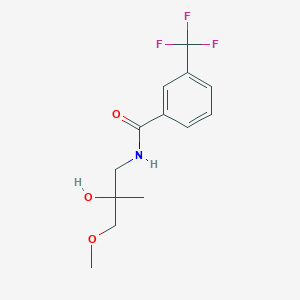![molecular formula C13H12ClNO5S2 B2769873 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 899726-63-7](/img/structure/B2769873.png)
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate: is an organic compound with the molecular formula C12H10ClNO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a sulfamoyl group and a methoxyphenyl substituent
Mécanisme D'action
Target of Action
The primary targets of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which is chlorinated to introduce the chloro substituent.
Sulfamoylation: The chlorinated thiophene is then reacted with a sulfamoylating agent, such as sulfamoyl chloride, under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its sulfamoyl group.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry:
Agrochemicals: It can be used as an intermediate in the synthesis of herbicides and pesticides.
Comparaison Avec Des Composés Similaires
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
Uniqueness: Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and methoxyphenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5S2/c1-19-10-4-3-8(14)7-9(10)15-22(17,18)11-5-6-21-12(11)13(16)20-2/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFZBTZQJBICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2769791.png)
![1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2769792.png)


![2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2769796.png)
![propan-2-yl 6-amino-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B2769797.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2769799.png)


![8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)


